REACTION_CXSMILES
|
[OH:1][CH:2]([CH:7]([CH3:9])[CH3:8])[C:3](=[CH2:6])[C:4]#[N:5].N1C=CC=CC=1.[C:16](Cl)(=[O:18])[CH3:17].Cl>O.C(Cl)Cl>[C:4]([C:3](=[CH2:6])[CH:2]([O:1][C:16](=[O:18])[CH3:17])[CH:7]([CH3:9])[CH3:8])#[N:5]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
OC(C(C#N)=C)C(C)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
three-necked, round-bottom flask with overhead stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A nitrogen-purged 5 L
|
Type
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TEMPERATURE
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Details
|
The solution is cooled at 10° C. to 15° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 25° C.±5° C
|
Type
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STIRRING
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Details
|
The reaction is stirred at 22° C.±3° C. for about one additional hour
|
Type
|
ADDITION
|
Details
|
The reaction solution is poured into a 4 L separators funnel
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over anhydrous magnesium sulfate (20 g)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C(C)C)OC(C)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |